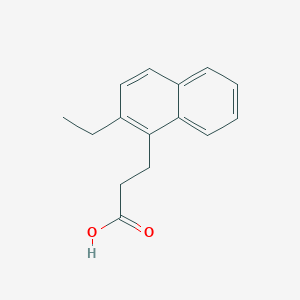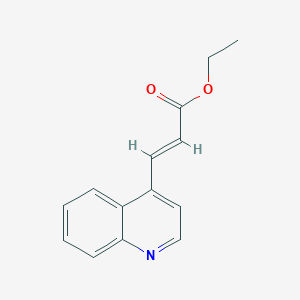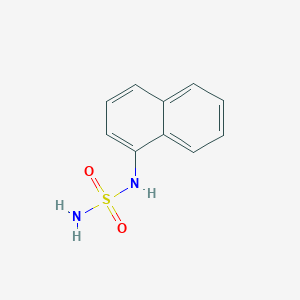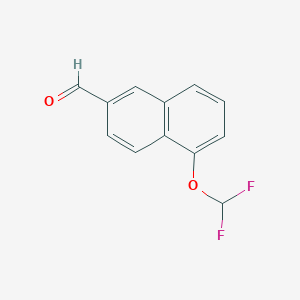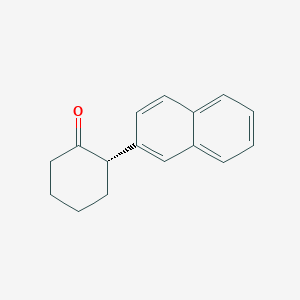
Cyclohexanone, 2-(2-naphthalenyl)-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Naphthalen-2-yl)cyclohexanone is a chiral compound featuring a cyclohexanone ring substituted with a naphthalene group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-2-yl)cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and naphthalene.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with naphthalene to form a naphthylmagnesium bromide intermediate.
Addition to Cyclohexanone: The naphthylmagnesium bromide is then added to cyclohexanone under controlled conditions to yield the desired (S)-2-(Naphthalen-2-yl)cyclohexanone.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(Naphthalen-2-yl)cyclohexanone may involve:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(S)-2-(Naphthalen-2-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Produces naphthylcarboxylic acids or diketones.
Reduction: Yields naphthylcyclohexanol.
Substitution: Results in halogenated naphthylcyclohexanones.
科学的研究の応用
(S)-2-(Naphthalen-2-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-(Naphthalen-2-yl)cyclohexanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
®-2-(Naphthalen-2-yl)cyclohexanone: The enantiomer of (S)-2-(Naphthalen-2-yl)cyclohexanone with similar structural properties but different biological activities.
2-(Naphthalen-1-yl)cyclohexanone: A positional isomer with the naphthalene group at the first position.
2-(Phenyl)cyclohexanone: A structurally related compound with a phenyl group instead of a naphthalene group.
Uniqueness
(S)-2-(Naphthalen-2-yl)cyclohexanone is unique due to its specific chiral configuration and the presence of the naphthalene group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
167476-40-6 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
(2S)-2-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2/t15-/m0/s1 |
InChIキー |
QREZMNNBJZCNSK-HNNXBMFYSA-N |
異性体SMILES |
C1CCC(=O)[C@@H](C1)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
C1CCC(=O)C(C1)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


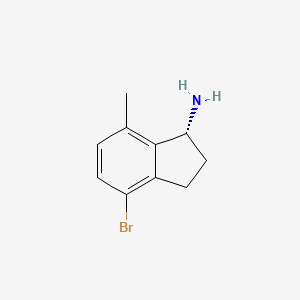


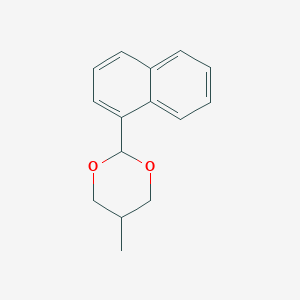


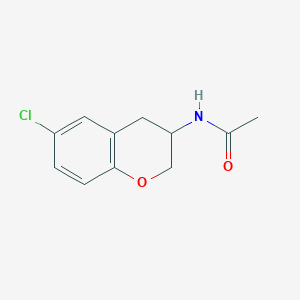
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11879842.png)
![4-Isopropyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B11879845.png)
![7-Bromo-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B11879859.png)
